Tri-tert-butyl(dibromomethyl)silane

Description

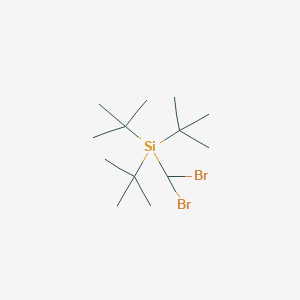

Structure

3D Structure

Properties

CAS No. |

57607-03-1 |

|---|---|

Molecular Formula |

C13H28Br2Si |

Molecular Weight |

372.25 g/mol |

IUPAC Name |

tritert-butyl(dibromomethyl)silane |

InChI |

InChI=1S/C13H28Br2Si/c1-11(2,3)16(10(14)15,12(4,5)6)13(7,8)9/h10H,1-9H3 |

InChI Key |

QOGUQCMPLQBWGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(Br)Br)(C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tri Tert Butyl Dibromomethyl Silane

Historical and Current Approaches to Trialkyl(dibromomethyl)silane Synthesis

The synthesis of the broader class of trialkyl(dibromomethyl)silanes has been approached through two primary strategies: the direct halogenation of a methylsilyl precursor or the formation of a carbon-silicon bond using a dibromomethyl-functionalized reagent.

Regioselective halogenation involves the selective substitution of hydrogen atoms on a methyl group attached to silicon with halogen atoms. For the synthesis of dibromomethylsilanes, this requires the controlled bromination of a trialkyl(methyl)silane. Traditional radical bromination methods, often initiated by UV light or radical initiators, can be difficult to control and may lead to a mixture of mono-, di-, and tri-brominated products, as well as undesired side reactions.

Modern approaches have focused on developing more selective catalytic methods. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of arenes using N-halosuccinimides as the halogen source. organic-chemistry.org While this specific methodology is tailored for aromatic C-H bonds, the underlying principles of directed C-H activation are being explored for aliphatic systems. Biocatalytic C-H activation, using enzymes like Fe(II)/αKG-dependent halogenases, offers remarkable regioselectivity for halogenating unactivated C-H bonds in specific substrates, demonstrating the potential for highly controlled synthetic routes. biorxiv.org However, the application of these advanced methods to the specific synthesis of trialkyl(dibromomethyl)silanes is not yet widely documented, with synthesis often relying on more classical approaches.

An alternative and often more controlled route involves the formation of the carbon-silicon bond by reacting a silyl (B83357) electrophile with a dibromomethyl nucleophile. A common precursor for this is dibromomethyllithium (LiCHBr₂), which can be generated in situ at low temperatures (e.g., -78°C) by treating dibromomethane (B42720) with a strong base like lithium diisopropylamide (LDA). nih.gov This highly reactive organolithium species can then be quenched with a suitable trialkylsilyl halide (e.g., R₃SiCl) to form the desired trialkyl(dibromomethyl)silane.

This method's success is highly dependent on the stability of the dibromomethyllithium reagent and the reactivity of the silyl halide. The general scheme for this reaction is presented below:

General Reaction Scheme: CH₂Br₂ + LDA → LiCHBr₂ LiCHBr₂ + R₃SiCl → R₃SiCHBr₂ + LiCl

This approach offers better control over the degree of halogenation compared to direct halogenation of a methyl group.

Specialized Synthetic Routes for Tri-tert-butyl(dibromomethyl)silane

The synthesis of Tri-tert-butyl(dibromomethyl)silane is significantly complicated by the extreme steric hindrance from the three tert-butyl groups.

Steric hindrance, the slowing of chemical reactions due to steric bulk, is a dominant factor in the chemistry of tri-tert-butylsilane derivatives. wikipedia.org The bulky tert-butyl groups shield the silicon atom from nucleophilic attack and can hinder the approach of reagents to adjacent reaction centers. acs.orgnumberanalytics.com This steric congestion necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times, which can in turn lead to lower yields and the formation of side products.

For instance, in the carbon-silicon bond formation route, the reaction of a tri-tert-butylsilyl halide with dibromomethyllithium is significantly slower than for less hindered trialkylsilyl halides. The bulky nature of the tri-tert-butylsilyl group can also influence the conformational preferences of the molecule, affecting its reactivity. acs.org

A documented approach involves the reaction of tri-tert-butyl(dihalomethyl)silanes with organolithium compounds, which proceeds via a lithium/halogen exchange to form the corresponding carbenoid. epa.gov This intermediate can then undergo further reactions, highlighting the complex reaction pathways influenced by steric strain.

The challenges associated with steric hindrance have prompted research into specialized reagents. While catalytic methods for forming carbon-silicon bonds are an active area of research, including biocatalytic approaches using evolved enzymes like cytochrome c, their application to extremely hindered substrates like tri-tert-butylsilane remains a significant hurdle. nih.govscienceintheclassroom.org These enzymatic systems often show high substrate specificity and may not accommodate the bulky tri-tert-butylsilyl group.

Stoichiometric approaches have seen more success. The use of silyl lithium reagents, generated from the corresponding chlorosilanes, provides a pathway to tetraorganosilanes without the need for a transition metal catalyst. organic-chemistry.org In a reverse approach, one could envision the reaction of tri-tert-butylsilyl lithium with a dibromomethyl electrophile.

Another relevant method involves the reaction of trialkyl(dibromomethyl)silanes with organomanganese reagents. oup.com For example, treatment of a gem-dibromoalkane with a trialkylmanganate can lead to the formation of alkenes. While this is a subsequent reaction of the target compound class, it demonstrates the utility of alternative organometallic reagents in manipulating these sterically crowded molecules.

| Reagent/Method | Application | Advantages | Challenges for Tri-tert-butylsilane |

| Dibromomethyllithium | C-Si bond formation with R₃SiX | Good control over halogenation | Extreme steric hindrance slows reaction |

| Organomanganese Reagents | Reactions of R₃SiCHBr₂ | Alternative reactivity pathways | Potential for side reactions |

| Biocatalysis (e.g., Cytochrome c) | Catalytic C-Si bond formation | High selectivity, environmentally friendly | Substrate scope may not include bulky silanes |

| Silyl Lithium Reagents (R₃SiLi) | C-Si bond formation with electrophiles | Catalyst-free, mild conditions | Requires synthesis of the hindered silyl lithium |

Advanced Isolation and Purification Techniques for Sterically Hindered Organosilanes

The purification of organosilanes, particularly sterically hindered ones, requires specialized techniques to remove impurities that may have similar physical properties. Common impurities in silane (B1218182) synthesis include starting materials, partially reacted intermediates, and byproducts from side reactions.

Standard distillation can be effective if there is a sufficient difference in boiling points between the product and impurities. google.com However, for high-boiling, sterically hindered compounds, fractional distillation under high vacuum is often necessary to prevent thermal decomposition.

Chromatographic methods are also widely employed. Gas chromatography can be used for both analysis and purification of volatile organosilanes. dtic.mil For less volatile, bulky compounds, column chromatography on silica (B1680970) gel or other stationary phases is a common technique. The choice of eluent is critical to achieve good separation without causing decomposition of the product on the stationary phase.

In cases where impurities are difficult to remove by distillation or standard chromatography, chemical purification methods may be employed. For example, certain impurities can be selectively reacted to form species that are more easily separated. dtic.mil Adsorption techniques using materials like ion-exchange resins or specific silica beds have been developed to remove trace impurities, such as boron-containing compounds, from chlorosilanes, and similar principles can be applied to other organosilanes. google.com

The table below summarizes purification techniques applicable to hindered organosilanes.

| Technique | Principle | Applicability to Hindered Organosilanes |

| Fractional Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Effective for high-boiling compounds, minimizes thermal decomposition. google.com |

| Gas Chromatography (GC) | Separation in the gas phase based on interactions with a stationary phase. | Useful for analysis and small-scale purification of volatile compounds. dtic.mil |

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Widely used for non-volatile compounds; choice of phase and eluent is crucial. |

| Adsorption on Solid Media | Selective removal of impurities by passing through an adsorbent bed. | Effective for removing specific trace impurities like boron compounds. google.com |

Reactivity and Mechanistic Investigations of Tri Tert Butyl Dibromomethyl Silane

Reactivity Profiles of the Dibromomethyl Moiety

The dibromomethyl group attached to the silicon atom is the primary site of reactivity. The two bromine atoms, being good leaving groups, render the methylene (B1212753) carbon electrophilic and susceptible to a variety of transformations.

The extreme steric bulk of the tri-tert-butylsilyl group is expected to severely hinder bimolecular nucleophilic substitution (SN2) reactions at the dibromomethyl carbon. The backside attack required for an SN2 mechanism would be effectively blocked by the three bulky tert-butyl groups attached to the silicon atom. libretexts.orgnih.gov Consequently, nucleophilic substitution is more likely to proceed, if at all, through a unimolecular (SN1) pathway, which involves the formation of a carbocation intermediate. libretexts.org However, the stability of the resulting α-silyl-α-bromocarbocation would be a critical factor.

Elimination reactions, particularly E2 reactions, are also plausible in the presence of a strong, sterically hindered base. youtube.com The base would abstract a proton from the dibromomethyl carbon, leading to the formation of a bromocarbene, which could then undergo further reactions. The competition between substitution and elimination pathways would be highly dependent on the nature of the nucleophile/base and the reaction conditions.

Table 1: Predicted Reactivity of Tri-tert-butyl(dibromomethyl)silane in Nucleophilic Substitution and Elimination Reactions

| Reaction Type | Plausibility | Rationale |

| SN2 | Highly Unlikely | Severe steric hindrance from the tri-tert-butylsilyl group prevents backside attack. |

| SN1 | Possible | Formation of a carbocation intermediate may be favored under solvolytic conditions. |

| E1 | Possible | Competes with SN1, favored by high temperatures and non-nucleophilic solvents. |

| E2 | Possible | Requires a strong, non-nucleophilic base to deprotonate the dibromomethyl carbon. |

This table is based on established principles of physical organic chemistry and the known steric effects of bulky silyl (B83357) groups.

By analogy with other metal-catalyzed reactions involving gem-dihalides, transformations such as metal-halogen exchange or the formation of a carbenoid species are possible. acs.org For instance, reaction with an organolithium reagent could lead to a lithium-halogen exchange, generating a monolithiated intermediate that could then be trapped with an electrophile.

The carbon-bromine bonds in tri-tert-butyl(dibromomethyl)silane are susceptible to homolytic cleavage, making radical reactions a significant pathway for its transformation. nih.govma.edu Initiation of radical reactions can be achieved using radical initiators like AIBN or through photolysis. ma.edu

A key radical process would be the abstraction of a bromine atom by a radical species to generate a silyl-substituted bromomethyl radical ((t-Bu)₃SiCHBr•). youtube.com This radical could then participate in various radical chain reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction from a suitable donor. nih.govyoutube.com

The presence of two bromine atoms allows for the possibility of sequential radical reactions. After the first bromine is abstracted, the resulting radical can undergo further reactions, or a second bromine atom can be abstracted under forcing conditions. The stability of the intermediate radical, influenced by the α-silyl group, would play a crucial role in the reaction's progression. nih.gov

Table 2: Potential Radical Reactions of Tri-tert-butyl(dibromomethyl)silane

| Reaction Step | Description |

| Initiation | Homolytic cleavage of an initiator (e.g., AIBN) or photolysis to generate initial radicals. |

| Propagation Step 1 | Abstraction of a bromine atom from tri-tert-butyl(dibromomethyl)silane by a radical to form (t-Bu)₃SiCHBr•. |

| Propagation Step 2 | The (t-Bu)₃SiCHBr• radical reacts with another species (e.g., H-atom donor, alkene). |

| Termination | Combination of two radical species to form a stable, non-radical product. |

This table outlines a general mechanistic pathway for radical reactions involving the subject compound.

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemical course of reactions involving tri-tert-butyl(dibromomethyl)silane is of significant interest, particularly in transformations that generate a new stereocenter at the methylene carbon. Due to the lack of a pre-existing stereocenter in the starting material, reactions at the prochiral dibromomethyl carbon can lead to the formation of enantiomers or diastereomers, depending on the reaction type and the presence of other chiral elements.

In the case of a hypothetical SN1 reaction, the intermediate carbocation would be planar, and nucleophilic attack would likely occur from either face with equal probability, leading to a racemic mixture of products if a new stereocenter is formed. libretexts.org

For radical reactions, the stereochemical outcome would depend on the nature of the intermediate radical and the subsequent trapping step. The silyl-substituted bromomethyl radical is expected to be planar or rapidly inverting, which would also likely lead to racemic or diastereomeric mixtures of products. youtube.com However, the bulky tri-tert-butylsilyl group could exert a significant diastereoselective directing effect in reactions with chiral substrates or reagents, favoring the approach of the reactant from the less sterically hindered face. researchgate.net

Influence of the Tri-tert-butylsilyl Group on Reaction Kinetics and Selectivity

The tri-tert-butylsilyl group is one of the most sterically demanding substituents used in organic chemistry. Its primary influence on the reactivity of tri-tert-butyl(dibromomethyl)silane is through steric hindrance.

Quantifying the steric effect of the tri-tert-butylsilyl group can be approached by comparing the reaction rates of a series of silyl-substituted compounds with varying steric bulk. While specific kinetic data for tri-tert-butyl(dibromomethyl)silane are not extensively reported, data from related systems can provide insight. For instance, kinetic studies on the thermal decomposition of related bulky silyl-substituted compounds have demonstrated the profound impact of steric crowding on reaction rates and activation parameters. capes.gov.bracs.org

The steric hindrance afforded by the tri-tert-butylsilyl group would be expected to dramatically decrease the rate of any bimolecular reaction at the adjacent dibromomethyl carbon. This steric shielding can also influence the selectivity of reactions by directing incoming reagents to less hindered positions or by favoring reaction pathways that minimize steric interactions in the transition state. acs.org

Electronic Perturbations Induced by the Bulky Silyl Substituent

The tri-tert-butylsilyl group, often abbreviated as (t-Bu)3Si, is an exceptionally bulky substituent that exerts significant electronic effects on adjacent atoms. These perturbations are a combination of steric and electronic factors, which can profoundly influence the reactivity of the dibromomethyl moiety.

The sheer size of the three tert-butyl groups attached to the silicon atom creates substantial steric hindrance. nih.govresearchgate.netnih.govmsu.edumasterorganicchemistry.com This steric crowding can influence reaction pathways by shielding the reaction center from the approach of reagents. youtube.com In the context of Tri-tert-butyl(dibromomethyl)silane, this steric bulk would make nucleophilic attack at the silicon or the carbon of the dibromomethyl group challenging.

From an electronic standpoint, silyl groups are generally considered to be electropositive or electron-donating compared to carbon. This electron-donating nature is further enhanced by the presence of the three tert-butyl groups. A key mechanism through which the tri-tert-butylsilyl group can electronically influence an adjacent reactive center is hyperconjugation. frontiersin.orgnih.govucla.eduwikipedia.orgoregonstate.edu Hyperconjugation involves the donation of electron density from a filled σ-orbital to an adjacent empty or partially filled p-orbital. In the event of the formation of a carbocationic or radical intermediate at the dibromomethyl carbon, the C-Si σ-bond can effectively donate electron density to stabilize this electron-deficient center. nih.gov Theoretical studies have shown that C-Si bonds are more effective at hyperconjugative stabilization than C-C bonds. nih.gov This stabilization would be particularly significant in any process involving the departure of a bromide ion to form a transient α-bromo-α-silyl-substituted carbocation.

Furthermore, the insertion of tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule, a phenomenon attributed to the hyperconjugation effect of the tert-butyl groups. nih.govnih.gov In Tri-tert-butyl(dibromomethyl)silane, this would make the molecule less susceptible to nucleophilic attack at the silicon center.

The combined steric and electronic effects of the tri-tert-butylsilyl group are summarized in the table below:

| Effect | Description | Consequence for Reactivity |

| Steric Hindrance | The large size of the three tert-butyl groups physically blocks access to the silicon and adjacent carbon atoms. | Reduces the likelihood of bimolecular nucleophilic substitution (SN2) reactions at either the silicon or the dibromomethyl carbon. |

| Inductive Effect | The electropositive nature of silicon makes the silyl group electron-donating. | Increases electron density at the dibromomethyl carbon, potentially influencing its reactivity towards electrophiles or facilitating the formation of a transient carbocation upon bromide departure. |

| Hyperconjugation | Donation of electron density from the C-Si σ-bond to an adjacent empty or partially filled orbital. | Stabilizes any carbocationic or radical character that develops on the dibromomethyl carbon during a reaction. frontiersin.orgucla.edunih.gov |

| LUMO Energy | The presence of tert-butyl groups can raise the energy of the LUMO. nih.govnih.gov | Decreases the electrophilicity of the silicon atom, making it less prone to attack by nucleophiles. |

Potential for Generation of Transient Silicon Species (e.g., Silylenes) from Dibromomethylsilanes

(Dibromomethyl)silanes, particularly those with bulky substituents, are potential precursors for the generation of silylenes, which are highly reactive silicon analogues of carbenes.

Mechanistic Pathways of Silylene Formation

The most probable pathway for the formation of a silylene from Tri-tert-butyl(dibromomethyl)silane is through an α-elimination reaction. wikipedia.org This process typically involves the removal of both bromine atoms and the carbon atom from the silicon center, although a more precise mechanism would involve a sequence of steps.

A plausible mechanistic sequence initiated by a strong base or a reducing agent (like an organolithium reagent or a metal) is as follows:

Halogen-Metal Exchange: The first step would likely involve a halogen-metal exchange with one of the bromine atoms, leading to the formation of a lithiated intermediate, Tri-tert-butyl(bromolithiomethyl)silane.

α-Elimination: This intermediate would be highly unstable and readily undergo α-elimination. The lithium bromide would be eliminated, and the carbon would detach from the silicon, generating the transient tri-tert-butylsilylene.

The extreme steric bulk of the tri-tert-butylsilyl group would likely favor this α-elimination pathway by discouraging intermolecular side reactions, such as bimolecular substitution.

Subsequent Reactivity of Intermediates

The tri-tert-butylsilylene, once generated, would be a highly reactive intermediate. The reactivity of silylenes is characterized by their ability to undergo various reactions, including insertions and cycloadditions.

Insertion Reactions: Silylenes can insert into a variety of chemical bonds. For instance, they are known to insert into Si-H bonds, a reaction that can be used for the synthesis of silicon-stereogenic silanes. nih.govresearchgate.net They can also react with halocarbons, potentially through free-radical chain mechanisms. nih.gov

Cycloaddition Reactions: Silylenes readily undergo cycloaddition reactions with unsaturated molecules. For example, they can react with aldehydes in a [2+2] cycloaddition to form four-membered ring silylenes. nih.gov They can also undergo [4+1] cycloadditions with dienes.

The table below summarizes the potential reactions of the transient tri-tert-butylsilylene:

| Reaction Type | Reactant | Potential Product |

| Insertion | Silane (B1218182) (R3Si-H) | Disilane (t-Bu)3Si-SiR3 |

| Insertion | Halocarbon (R-X) | Halosilane (t-Bu)3Si-X and R radical |

| [2+2] Cycloaddition | Aldehyde (RCHO) | Oxasilacyclobutane derivative |

| [4+1] Cycloaddition | 1,3-Diene | Silacyclopentene derivative |

Due to the absence of publicly available experimental data for the specific chemical compound "Tri-tert-butyl(dibromomethyl)silane," it is not possible to provide a detailed and scientifically accurate article based on the requested outline. Extensive searches for Nuclear Magnetic Resonance (NMR) spectroscopic data (¹H, ¹³C, ²⁹Si, and 2D-NMR) and High-Resolution Mass Spectrometry (HRMS) data for this particular molecule did not yield any specific results.

To generate the requested content, which requires a thorough analysis of spectroscopic data for structural elucidation and molecular mass determination, access to experimental spectra or published research containing this information is essential. Without this foundational data, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the article focusing on the advanced characterization techniques for "Tri-tert-butyl(dibromomethyl)silane" cannot be generated at this time.

Advanced Characterization Techniques for Tri Tert Butyl Dibromomethyl Silane

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of Tri-tert-butyl(dibromomethyl)silane and identifying any volatile byproducts from its synthesis. The gas chromatography component separates volatile compounds in a sample based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted compounds, providing a unique mass spectrum that acts as a molecular fingerprint.

In a typical GC-MS analysis, a sample of Tri-tert-butyl(dibromomethyl)silane would be vaporized and passed through a capillary column. The high purity of the compound would be indicated by the presence of a single, sharp peak in the chromatogram. The retention time of this peak is characteristic of the compound under the specific analytical conditions. The mass spectrum corresponding to this peak would show the molecular ion and characteristic fragmentation patterns confirming its identity.

Potential volatile byproducts that could be detected may originate from starting materials or side reactions during synthesis. These could include incompletely brominated silanes or residual solvents. The mass spectrometer is capable of identifying these trace impurities by comparing their mass spectra with established libraries, such as the one from the National Institute of Standards and Technology (NIST). Siloxane-based impurities, often appearing as "ghost peaks," are a common issue in GC analysis and can originate from various sources including the degradation of the GC column's stationary phase.

Table 1: Hypothetical GC-MS Data for Purity Analysis of Tri-tert-butyl(dibromomethyl)silane

| Parameter | Value | Description |

|---|---|---|

| Column Type | DB-5ms | A non-polar column suitable for separating a wide range of organic compounds. |

| Oven Program | 50°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min | A temperature program designed to elute the target compound and separate it from potential volatile impurities. |

| Carrier Gas | Helium | An inert gas used to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| Expected Retention Time | Variable | Dependent on the specific GC conditions, but would be a single major peak for a pure sample. |

| Expected Molecular Ion (M+) | Not typically observed | Due to the lability of the C-Br bonds, the molecular ion may be weak or absent. |

| Key Fragment Ions (m/z) | Fragments corresponding to the loss of bromine, tert-butyl groups, and the dibromomethyl group. | The fragmentation pattern provides structural confirmation of the molecule. |

This table is illustrative and based on general principles of GC-MS analysis for similar compounds.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface-Bound Species

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique used to analyze the elemental and molecular composition of the outermost 1-2 nanometers of a material's surface. This makes it ideal for studying Tri-tert-butyl(dibromomethyl)silane when it is bound to a substrate or as a surface layer. The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. A time-of-flight analyzer then separates these secondary ions based on their mass-to-charge ratio with high mass accuracy.

When analyzing a surface with adsorbed Tri-tert-butyl(dibromomethyl)silane, ToF-SIMS can provide detailed information about the molecule's orientation and interaction with the substrate. For instance, analysis of organosilane self-assembled monolayers (SAMs) on silicon oxide surfaces has demonstrated the ability of ToF-SIMS to identify characteristic fragments and understand interface chemistry. The resulting mass spectrum would display peaks corresponding to characteristic fragments of the molecule.

Expected ionic fragments for Tri-tert-butyl(dibromomethyl)silane would include the intact molecular ion (though potentially with low intensity), fragments from the tri-tert-butylsilyl group, and ions containing silicon, bromine, and carbon. The presence of Si-O-containing fragments could indicate interactions with an oxide substrate. Both positive and negative ion modes provide complementary information.

Table 2: Predicted Key Ionic Fragments for Tri-tert-butyl(dibromomethyl)silane in ToF-SIMS

| Ion Fragment | Chemical Formula | Predicted m/z | Polarity |

|---|---|---|---|

| Tri-tert-butylsilyl cation | [Si(C(CH₃)₃)₃]⁺ | 199.2 | Positive |

| Dibromomethyl cation | [CHBr₂]⁺ | 170.8 | Positive |

| Bromide anion | Br⁻ | 79/81 | Negative |

| Silicon cation | Si⁺ | 28 | Positive |

This table presents a prediction of plausible ionic fragments and their mass-to-charge ratios (m/z).

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds absorb infrared radiation at specific frequencies, causing them to vibrate. The resulting absorption spectrum provides a unique fingerprint of the molecule.

For Tri-tert-butyl(dibromomethyl)silane, the FTIR spectrum would be dominated by absorptions corresponding to the vibrations of its constituent bonds. The bulky tri-tert-butyl groups would give rise to strong C-H stretching and bending vibrations. The Si-C bonds also have characteristic absorptions, although they can be complex. The presence of the dibromomethyl group would be confirmed by C-H and C-Br stretching and bending modes.

Table 3: Expected FTIR Absorption Bands for Tri-tert-butyl(dibromomethyl)silane

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (in tert-butyl) | Stretching | 2950 - 2850 | Strong |

| C-H (in tert-butyl) | Bending (Scissoring/Rocking) | 1470 - 1365 | Medium-Strong |

| C-H (in CHBr₂) | Stretching | ~3000 | Medium-Weak |

| Si-C (in Si-(t-Bu)₃) | Stretching/Rocking | 1250 - 700 | Medium-Strong |

This table is based on established correlation charts for infrared spectroscopy.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. A key difference is that non-polar bonds with symmetric vibrations, which are often weak or inactive in FTIR, can produce strong signals in Raman spectra.

In the analysis of Tri-tert-butyl(dibromomethyl)silane, Raman spectroscopy would be particularly useful for observing the vibrations of the Si-C and C-C bonds within the sterically hindered tri-tert-butylsilyl framework. The symmetric stretching of the Si-C₃ skeleton, for example, would be expected to give a strong Raman signal. The C-Br bonds would also be Raman active. Comparing the FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 4: Expected Raman Shifts for Tri-tert-butyl(dibromomethyl)silane

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (in tert-butyl) | Stretching | 2950 - 2850 | Strong |

| Si-C₃ Skeleton | Symmetric Stretch | 700 - 600 | Strong |

| C-C (in tert-butyl) | Stretching | 1200 - 800 | Medium |

This table highlights vibrational modes that are typically strong in Raman spectra for analogous functional groups.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of Tri-tert-butyl(dibromomethyl)silane, it is possible to calculate the exact positions of each atom in the crystal lattice, yielding highly accurate measurements of bond lengths, bond angles, and torsional angles.

The structure of Tri-tert-butyl(dibromomethyl)silane is expected to show significant steric strain due to the presence of the three bulky tert-butyl groups surrounding the central silicon atom. This steric hindrance would likely lead to a distortion from ideal tetrahedral geometry around the silicon atom. A similar phenomenon has been observed in the related compound tri-t-butylsilane, where the C-Si-C bond angles are compressed. The Si-C bond lengths are also expected to be elongated compared to less sterically crowded silanes. The crystal packing will be influenced by weak intermolecular interactions, arranging the molecules in a specific lattice.

Table 5: Predicted Solid-State Structural Parameters for Tri-tert-butyl(dibromomethyl)silane from SCXRD

| Parameter | Description | Expected Value |

|---|---|---|

| Si-C Bond Length | The distance between the central silicon atom and the carbon atom of the dibromomethyl group. | ~1.94 Å |

| Si-C (tert-butyl) Bond Length | The distance between the central silicon atom and the quaternary carbon atoms of the tert-butyl groups. | ~1.93 - 1.95 Å |

| C-Br Bond Length | The distance between the carbon and bromine atoms in the dibromomethyl group. | ~1.95 Å |

| C-Si-C Bond Angle | The angle formed by two carbon atoms and the central silicon atom. | < 109.5° (e.g., ~105-108°) |

| Br-C-Br Bond Angle | The angle between the two bromine atoms and the carbon of the dibromomethyl group. | ~112° |

These values are predictions based on data from structurally similar compounds like tri-t-butylsilane and general crystallographic data.

Powder X-ray Diffraction for Bulk Phase Characterization

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the crystalline phase, providing information about the unit cell dimensions, crystal system, and phase purity of the bulk material.

For a crystalline solid of Tri-tert-butyl(dibromomethyl)silane, PXRD would be instrumental in determining its crystal lattice parameters. The bulky tri-tert-butylsilyl group is expected to significantly influence the molecular packing in the solid state, leading to a distinct diffraction pattern. Analysis of the peak positions (in terms of 2θ) and their intensities would allow for the identification of the crystal system (e.g., monoclinic, triclinic) and the determination of the unit cell parameters (a, b, c, α, β, γ). Furthermore, PXRD can be employed to assess the phase purity of a synthesized batch of Tri-tert-butyl(dibromomethyl)silane, as any crystalline impurities would produce their own characteristic diffraction peaks.

Illustrative PXRD Data for a Crystalline Organosilane Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.55 | 60 |

| 30.7 | 2.91 | 35 |

This table represents a hypothetical PXRD pattern for a crystalline organosilane, illustrating the type of data obtained from the analysis.

Spectroscopic Methods for Surface-Adsorbed Tri-tert-butyl(dibromomethyl)silane (if applicable for derivatives)

When derivatives of Tri-tert-butyl(dibromomethyl)silane are adsorbed onto a surface, specialized spectroscopic techniques are required to probe the resulting thin film's properties.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comnih.gov When a surface functionalized with a derivative of Tri-tert-butyl(dibromomethyl)silane is irradiated with X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these photoelectrons is characteristic of the element from which they were emitted, allowing for elemental identification. mdpi.com

For a surface-adsorbed derivative of Tri-tert-butyl(dibromomethyl)silane, XPS would be expected to detect the presence of Carbon (C), Silicon (Si), Bromine (Br), and potentially Oxygen (O) if the derivative has been hydrolyzed and bonded to an oxide surface. High-resolution scans of the individual elemental peaks can provide information about the chemical environment and oxidation states. For instance, the Si 2p peak can distinguish between silicon in the bulk of a silicon wafer substrate and the silicon in the silane (B1218182) monolayer. strath.ac.uk Similarly, the C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as the tert-butyl groups and the dibromomethyl group.

Hypothetical XPS Elemental Analysis of a Surface-Adsorbed Tri-tert-butyl(dibromomethyl)silane Derivative

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| C 1s | 284.8 | 65.2 |

| Si 2p | 102.1 | 10.5 |

| Br 3d | 68.5 | 21.8 |

| O 1s | 532.5 | 2.5 |

This table provides a hypothetical elemental composition for a surface functionalized with a derivative of Tri-tert-butyl(dibromomethyl)silane, as would be determined by XPS.

Atomic Force Microscopy (AFM) for Surface Morphology and Layer Thickness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information about surfaces at the nanoscale. wiley.com It works by scanning a sharp tip over the surface of a sample and measuring the forces between the tip and the surface. This allows for the creation of a three-dimensional image of the surface, revealing details about its morphology, roughness, and the thickness of any adsorbed layers. nih.gov

In the context of a surface modified with a derivative of Tri-tert-butyl(dibromomethyl)silane, AFM would be invaluable for visualizing the structure of the resulting film. researchgate.netresearchgate.net The bulky nature of the tri-tert-butylsilyl groups might lead to the formation of a well-ordered monolayer or, conversely, a more disordered and rough surface depending on the deposition conditions. wiley.com AFM can be used to assess the homogeneity of the coating and to identify any defects or aggregates that may have formed. wiley.com By intentionally scratching the surface and imaging the edge of the scratch, the thickness of the silane layer can be accurately measured. wiley.com

Illustrative AFM Data for a Surface Modified with an Organosilane

| Parameter | Value |

| Scan Area | 1 µm x 1 µm |

| Average Roughness (Ra) | 0.35 nm |

| Root Mean Square Roughness (Rq) | 0.42 nm |

| Layer Thickness | 1.5 nm |

This table presents typical quantitative data that can be extracted from AFM analysis of a surface coated with an organosilane layer.

Future Research Directions and Perspectives in Tri Tert Butyl Dibromomethyl Silane Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic planning, aiming to reduce environmental impact and enhance process efficiency. For a specialized reagent like Tri-tert-butyl(dibromomethyl)silane, the development of sustainable synthetic routes is a critical area of future research.

Current synthetic approaches to organosilanes often rely on energy-intensive processes and the use of hazardous reagents. researchgate.netdntb.gov.ua Future research should focus on alternative, greener pathways. One promising avenue is the utilization of renewable resources and more environmentally benign catalysts. For instance, the conversion of biogenic silica (B1680970), such as that derived from rice hull ash, into silicon precursors offers a carbon-neutral starting point. researchgate.netdntb.gov.ua

Furthermore, the development of catalytic systems that operate under milder conditions and with higher atom economy is essential. The use of earth-abundant metal catalysts, such as those based on cobalt, for hydrosilylation and related C-Si bond-forming reactions presents a sustainable alternative to precious metal catalysts like platinum. nih.gov Research into solvent-free reaction conditions or the use of greener solvents will also be crucial in minimizing the environmental footprint of Tri-tert-butyl(dibromomethyl)silane synthesis. russoindustrial.ru

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Organosilanes

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Silicon Source | Mined silica, carbon-intensive processing | Biogenic silica (e.g., rice hull ash) researchgate.netdntb.gov.ua |

| Catalysts | Precious metals (e.g., Platinum) nih.gov | Earth-abundant metals (e.g., Cobalt, Iron) nih.gov |

| Solvents | Often hazardous organic solvents | Solvent-free conditions, green solvents (e.g., water, bio-derived solvents) russoindustrial.ru |

| Energy Input | High temperatures and pressures | Milder reaction conditions |

| Byproducts | Often stoichiometric and hazardous | Minimal byproducts, aiming for high atom economy |

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique steric and electronic properties of the tri-tert-butylsilyl group suggest that Tri-tert-butyl(dibromomethyl)silane will exhibit novel reactivity. The bulky tri-tert-butylsilyl moiety can influence the stereochemical outcome of reactions and stabilize reactive intermediates. nih.govresearchgate.net

Future research should explore the functionalization of the dibromomethyl group. Transition metal-catalyzed cross-coupling reactions, for instance, could provide a versatile platform for introducing a wide range of substituents. The development of catalytic systems that can overcome the steric hindrance of the tri-tert-butylsilyl group will be a key challenge. beilstein-journals.org Rhodium-based catalysts have shown promise in the C-H silylation of arenes with sterically demanding hydrosiloxanes, suggesting their potential applicability. nih.gov

Furthermore, the investigation of radical functionalization reactions of the C-Br bonds offers another promising research direction. purdue.edu The reactivity of the dibromomethyl group can be harnessed to generate carbenes or carbenoids, which can then participate in a variety of synthetically useful transformations, including cyclopropanations and C-H insertions.

Expanding the Scope of Synthetic Applications in Natural Product and Drug Discovery

Silyl (B83357) groups are widely used in organic synthesis as protecting groups and as directing groups in C-H functionalization reactions. researchgate.net The bulky tri-tert-butylsilyl group, in particular, can impart high stereoselectivity in glycosylation reactions and other complex transformations. nih.gov Future research should focus on leveraging the unique properties of Tri-tert-butyl(dibromomethyl)silane in the total synthesis of complex natural products.

In drug discovery, the incorporation of silicon into drug candidates can significantly improve their pharmacological properties. nih.gov The tri-tert-butylsilyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved bioavailability and efficacy. nih.gov The dibromomethyl group of Tri-tert-butyl(dibromomethyl)silane can serve as a handle for the introduction of various pharmacophores, enabling the synthesis of novel drug analogues. The development of silyl ethers from bioactive molecules containing hydroxyl groups is a promising strategy for creating prodrugs with enhanced properties. nih.gov

Table 2: Potential Applications of Tri-tert-butyl(dibromomethyl)silane in Medicinal Chemistry

| Application Area | Potential Role of Tri-tert-butyl(dibromomethyl)silane | Rationale |

| Prodrug Design | Formation of bulky silyl ethers of APIs | Enhanced lipophilicity and controlled release of the active drug. nih.gov |

| Metabolic Stabilization | Introduction of the sterically hindered tri-tert-butylsilyl group | Shielding of metabolically labile sites from enzymatic degradation. researchgate.net |

| Bioisosteric Replacement | Replacement of other chemical groups with a silyl moiety | Modulation of physicochemical properties and biological activity. |

| Combinatorial Chemistry | Functionalization of the dibromomethyl group | Rapid generation of diverse compound libraries for screening. |

Design of Advanced Materials Utilizing Tri-tert-butyl(dibromomethyl)silane Derivatives

Organosilicon polymers are known for their unique properties, including high thermal stability, chemical resistance, and tunable mechanical properties. nih.gov The incorporation of bulky substituents like the tri-tert-butylsilyl group into polymer backbones can lead to materials with novel characteristics.

Future research should explore the synthesis of polymers derived from Tri-tert-butyl(dibromomethyl)silane. For example, the dibromomethyl group could be converted into a polymerizable functionality, allowing for the creation of polysiloxanes or polycarbosilanes with pendant tri-tert-butylsilyl groups. These bulky groups would likely impact the polymer's morphology, solubility, and thermal properties. Such materials could find applications as high-performance elastomers, coatings, or membranes. russoindustrial.ruzmsilane.com

The functionalization of surfaces with derivatives of Tri-tert-butyl(dibromomethyl)silane is another promising area. The resulting silylated surfaces could exhibit enhanced hydrophobicity, thermal stability, and chemical resistance, making them suitable for a variety of applications, from self-cleaning coatings to advanced electronic materials. mdpi.com

Integration of Machine Learning and AI in Predicting Reactivity and Designing Experiments

Future research should focus on developing predictive models for the reactivity of Tri-tert-butyl(dibromomethyl)silane. By training ML algorithms on existing chemical reaction data, it may be possible to predict the outcomes of reactions involving this compound with a high degree of accuracy. youtube.com This would enable the rapid screening of potential reaction conditions and the identification of promising synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.